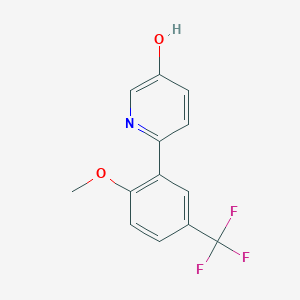
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid (4-DMPNA) is a synthetic compound that is used in scientific research for its unique biochemical and physiological effects. It is an analog of nicotinic acid (NA) and is composed of a nicotinic acid backbone and a 3-N,N-dimethylsulfamoylphenyl moiety. 4-DMPNA has been found to display a variety of activities in laboratory experiments, including anticonvulsant, anti-inflammatory, and anti-cancer effects.
Applications De Recherche Scientifique
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the mechanism of action of nicotinic acid derivatives, to investigate the effects of nicotinic acid on inflammation and cancer, and to test the efficacy of various drugs. 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has also been used in animal models to study the effects of nicotinic acid on neurological and cardiovascular diseases.
Mécanisme D'action
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor. It is thought to activate the receptor and induce a variety of cellular responses, such as the release of calcium ions and the activation of intracellular signaling pathways. The exact mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is still not fully understood.
Biochemical and Physiological Effects
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been found to have anticonvulsant, anti-inflammatory, and anti-cancer effects. It has also been found to have neuroprotective and cardioprotective effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively easy to synthesize, is stable in aqueous solution, and can be stored at room temperature. It is also non-toxic and is not known to cause any adverse side effects in laboratory animals. However, 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is not commercially available and must be synthesized in-house for laboratory experiments.
Orientations Futures
Given the wide range of biochemical and physiological effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, there are many potential future directions for research. These include further studies into the mechanism of action of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, investigation into the potential therapeutic applications of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95%, and studies into the effects of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% on neurological and cardiovascular diseases. Additionally, further research into the pharmacokinetics and pharmacodynamics of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% may lead to the development of more effective and safer drugs based on this compound.
Méthodes De Synthèse
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% is synthesized from nicotinic acid and 3-N,N-dimethylsulfamoylphenyl chloride. The synthesis method involves a condensation reaction between the two compounds in the presence of an acid catalyst. The reaction results in the formation of 4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid, 95% and the release of hydrogen chloride. The reaction is typically carried out in aqueous solution at room temperature and can be completed in a few hours.
Propriétés
IUPAC Name |
4-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)11-5-3-4-10(8-11)12-6-7-15-9-13(12)14(17)18/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKVWPCCCASYTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=C(C=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-N,N-Dimethylsulfamoylphenyl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














